2-Amino-4-(2-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano[3,2-c]benzothiazine core with a 5,5-dioxide moiety. Key structural features include:
- Substituents: A 2-fluorophenyl group at position 4 and a 2-methylbenzyl group at position 4.
- Functional groups: An amino group at position 2 and a nitrile group at position 2.
The synthesis of such compounds typically involves multistep reactions starting with methyl anthranilate, followed by sulfonation, N-alkylation, and multicomponent cyclization with malononitrile and substituted aldehydes . Crystallographic refinement of similar structures often employs SHELX software, a widely validated tool for small-molecule crystallography .
Properties
IUPAC Name |
2-amino-4-(2-fluorophenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3S/c1-16-8-2-3-9-17(16)15-30-22-13-7-5-11-19(22)24-25(34(30,31)32)23(20(14-28)26(29)33-24)18-10-4-6-12-21(18)27/h2-13,23H,15,29H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCQRWDHMSKOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(2-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a member of the benzothiazine family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The specific synthetic route may vary based on the desired derivatives but generally includes the following steps:
- Formation of the Dihydropyrano Structure : This is achieved through a condensation reaction between appropriate aldehydes and ketones in the presence of catalysts.
- Incorporation of Fluorophenyl and Methylbenzyl Groups : These groups are introduced via nucleophilic substitutions or coupling reactions.
- Final Modifications : The addition of the carbonitrile and dioxide functionalities is completed through standard organic synthetic techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazine derivatives. For example, compounds structurally similar to our target have shown significant cytotoxicity against various cancer cell lines.
- Cytotoxicity Testing : The compound's effectiveness was tested against several cancer cell lines (e.g., MCF-7, HCT-116) where it exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 0.216 | 0.5 (Doxorubicin) |
| HCT-116 | 0.259 | 0.6 (Doxorubicin) |
Kinase Inhibition
The compound has demonstrated promising inhibition against key kinases involved in cancer progression:
- EGFR and VEGFR-2 Inhibition : Molecular docking studies indicated strong binding affinities to both EGFR and VEGFR-2 with ΔE values of -6.73 kcal/mol and -6.96 kcal/mol respectively, suggesting a mechanism for its anticancer activity through targeted inhibition .
Neuroprotective Effects
Research has also indicated neuroprotective properties for benzothiazine derivatives:
- Reduction of Cytotoxicity : In models of oxidative stress, compounds similar to our target reduced glutamate-induced toxicity in neuroblastoma cells, indicating potential applications in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazine derivatives:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) has been correlated with enhanced bioactivity against certain enzymes and receptors .
Case Studies
Several studies have documented the biological activities associated with similar compounds:
- Anti-inflammatory Activity : A study demonstrated that related benzothiazine compounds exhibited significant anti-inflammatory effects by inhibiting COX-2 expression in vitro .
- Antidiabetic Activity : Other derivatives have shown promising results in inhibiting α-glucosidase, a key enzyme in carbohydrate metabolism, thus indicating potential as antidiabetic agents .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazine compounds exhibit significant anticancer properties. The mechanisms often involve:
- Induction of Apoptosis : Activation of apoptosis pathways in cancer cells.
- Cell Proliferation Inhibition : Disruption of key signaling pathways that promote cell growth.
Case Study : A related benzothiazine derivative demonstrated potent activity against breast cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways.
Antimicrobial Properties
Research shows that benzothiazine derivatives possess antimicrobial properties against various bacterial and fungal strains. The fluorine atom in the structure enhances bioactivity.
Case Study : A structurally similar compound was effective against Acanthamoeba castellanii, indicating potential for treating amoebic infections.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies reveal:
- Inhibition of Pro-inflammatory Cytokines : Reduction in markers associated with inflammation.
- Enzyme Inhibition : Targeting enzymes like COX-2 involved in inflammatory responses.
Research Finding : An analogous compound reduced inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH₂) at position 2 and the carbonitrile (-CN) at position 3 are primary sites for nucleophilic substitution.
-
Amino Group Reactivity :
-
Carbonitrile Reactivity :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Acetyl chloride, CH₂Cl₂, RT | 2-Acetamido derivative |
| Schiff Base Formation | Benzaldehyde, EtOH, H⁺ | 2-(Benzylideneamino) derivative |
| Nitrile Hydrolysis | H₂SO₄ (conc.), reflux | 3-Carboxylic acid derivative |
Electrophilic Aromatic Substitution
The 2-fluorophenyl substituent participates in electrophilic reactions, though fluorine’s electron-withdrawing effect directs substitution to meta/para positions.
-
Nitration :
-
Halogenation :
Reduction Reactions
The carbonitrile group is susceptible to reduction:
-
Catalytic Hydrogenation :
-
H₂/Pd-C in ethanol reduces -CN to -CH₂NH₂.
-
-
Lithium Aluminum Hydride (LiAlH₄) :
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Reduces -CN to -CH₂NH₂ but may also reduce sulfone groups if present in excess.
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Oxidation Reactions
The sulfone (5,5-dioxide) moiety is typically oxidation-resistant, but the dihydropyran ring can undergo epoxidation:
-
Epoxidation :
Cyclization and Ring-Opening
The pyrano-benzothiazine core enables ring-modifying reactions:
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Acid-Catalyzed Ring-Opening :
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Microwave-Assisted Cyclization :
Comparative Reaction Dynamics
The methylbenzyl group at position 6 sterically hinders reactions at the adjacent sulfur atom, while the fluorine atom enhances electrophilic substitution regioselectivity. Key findings from crystallographic studies and mechanistic analyses include:
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- Core Modifications: Analogs with benzo[e]pyrano[2,3-e]thiazine cores (e.g., 6d, 7r) exhibit distinct MAO isoform preferences compared to pyrano[3,2-c]benzothiazine derivatives, suggesting core flexibility impacts enzyme interaction .
Molecular Docking Insights
Docking studies on MAO inhibitors reveal:
- MAO-A : Favors planar aromatic systems (e.g., phenyl groups) interacting with Tyr 407 and Tyr 444 .
- MAO-B : Accommodates bulky substituents (e.g., 2-methylbenzyl) in a hydrophobic cleft near Ile 199 and Tyr 326 . The target compound’s 2-fluorophenyl group may engage in π-π stacking with MAO-B’s FAD cofactor, while the nitrile group could form hydrogen bonds with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
